N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE
Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl group, a pyrazole ring, and an imidazole ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and imidazole intermediates, followed by their coupling with the phenyl group under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE exerts its effects depends on its interaction with molecular targets The compound may bind to specific enzymes or receptors, modulating their activity and triggering various biochemical pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE include other derivatives with similar structural motifs, such as:
- Compounds with phenyl groups substituted at different positions.
- Pyrazole derivatives with varying substituents.
- Imidazole derivatives with different functional groups.
Highlighting Uniqueness
What sets this compound apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and exploration.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-6-26-20(28)18(10-16-11-25(5)24-15(16)4)23-21(26)29-12-19(27)22-17-8-7-13(2)9-14(17)3/h7-11H,6,12H2,1-5H3,(H,22,27)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUBVXFYDVKANW-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C)C)N=C1SCC(=O)NC3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(N=C2C)C)/N=C1SCC(=O)NC3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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